{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is an organic compound with the molecular formula C12H19NO3 This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid}
- {3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline}
- {3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde}
Uniqueness
{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
NMMRHXLPCQEKCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.